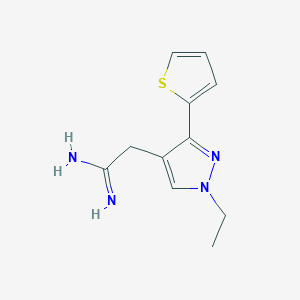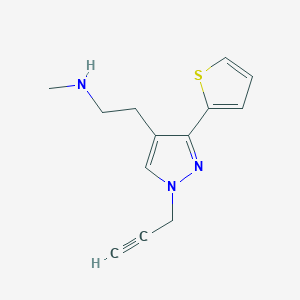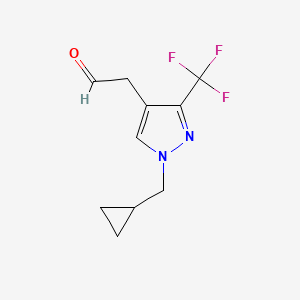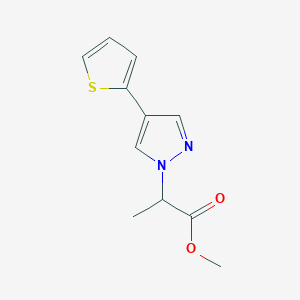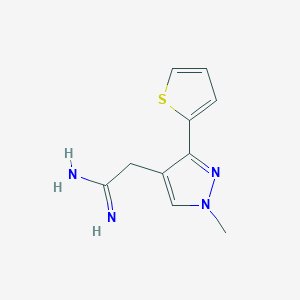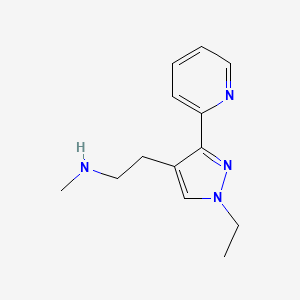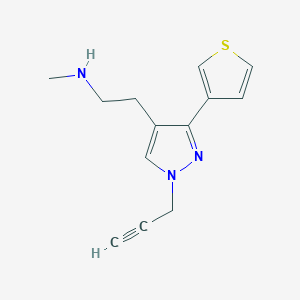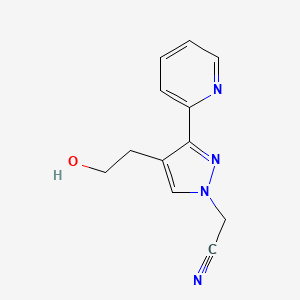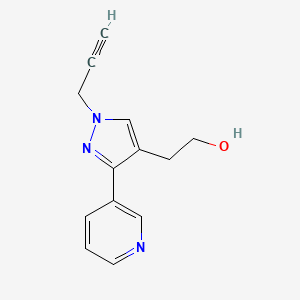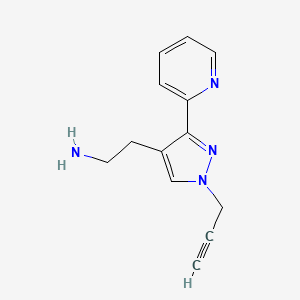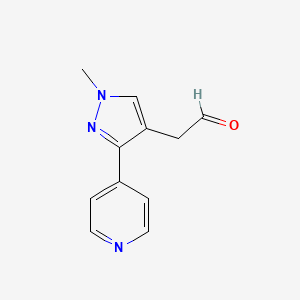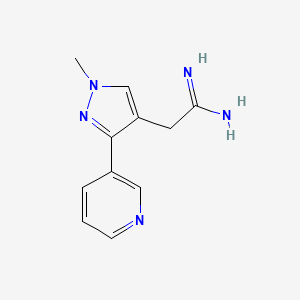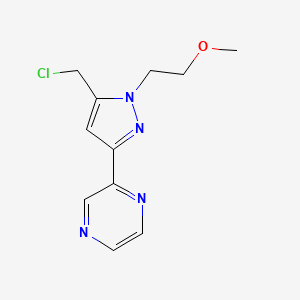
2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
2-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound belonging to the pyrazine family of compounds. It is a white crystalline solid with a molar mass of 194.58 g/mol and a melting point of 119-121°C. It is soluble in water, alcohol, and ether and is used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking of Pyrazoline and Benzimidazole Derivatives
Pyrazoline and benzimidazoles derivatives are known for their potential applications in medicinal research. A study synthesized a new series of compounds, 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, through a multistep reaction. These compounds were analyzed for their α-glucosidase inhibition activity, indicating their potential in anti-diabetic studies. Molecular docking analysis helped establish the Structure-Activity Relationship (SAR) (Ibraheem et al., 2020).
Synthesis and Toxicity Analysis of Pyrazoline Derivatives
Another study focused on the synthesis of four pyrazoline analogues through intermolecular cyclization. The toxicity analysis revealed that two compounds were notably toxic, while one demonstrated high antioxidant activity. This study emphasizes the importance of evaluating the toxicity and biological activity of synthesized pyrazoline derivatives (Jasril et al., 2019).
Structural and Complex Formation Studies of Pyrazole Ligands
Research on the synthesis and structure of highly substituted pyrazole ligands highlighted their interaction with platinum(II) and palladium(II) metal ions. The study detailed the formation of various complexes and confirmed their structures through spectral analysis, shedding light on the potential application of these complexes in various scientific fields (Budzisz et al., 2004).
Eigenschaften
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-17-5-4-16-9(7-12)6-10(15-16)11-8-13-2-3-14-11/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFXVCSSVWSZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



